2-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
Description
2-(1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-2-yl group and a 1,2,3-triazole ring bearing a 2-chlorophenyl and methyl substituent. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as antimicrobial or anti-inflammatory agents, based on analogs discussed in the literature .
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-5-pyridin-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O/c1-10-14(19-22-23(10)13-8-3-2-6-11(13)17)16-21-20-15(24-16)12-7-4-5-9-18-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVQUVUNCGDFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NN=C(O3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a member of the triazole and oxadiazole family, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial activities.
Chemical Structure
The molecular structure of the compound can be broken down as follows:
- Triazole Ring : This five-membered ring is known for its role in various biological interactions and is often linked to anticancer properties.
- Oxadiazole Ring : This heterocyclic compound contributes to the biological activity through its ability to interact with biological targets.
- Chlorophenyl and Pyridinyl Substituents : These groups enhance the lipophilicity and bioavailability of the compound.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound under investigation has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 8.7 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.3 | Disruption of cell cycle progression |
The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, primarily through mitochondrial pathways and disruption of cell cycle checkpoints .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-negative bacteria like E. coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances its potency by increasing electron deficiency at the active site during enzyme interactions. Additionally, the pyridine moiety contributes to improved binding affinity due to its nitrogen atom, which can participate in hydrogen bonding .
Case Study 1: Anticancer Efficacy
A recent study involved testing the compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 8.7 µM in MCF-7 cells, suggesting that modifications to the triazole structure can lead to enhanced anticancer properties .
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, this compound showed superior activity against Staphylococcus aureus, which is notable given the rising antibiotic resistance observed in clinical settings. The findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of compounds containing triazole and oxadiazole rings. For instance, derivatives similar to 2-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole have been shown to exhibit significant antibacterial and antifungal activities. These compounds disrupt microbial cell functions and inhibit growth through various mechanisms.
Anticancer Properties
Research indicates that triazole-based compounds can act as effective anticancer agents. For example, studies have demonstrated that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines such as HeLa and A375. The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cancer progression .
Anti-inflammatory Effects
Compounds containing oxadiazole rings have been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.
Pesticidal Activity
The compound's structural features suggest potential applications in agrochemicals. Triazoles are known for their fungicidal properties; thus, derivatives of this compound could be developed as effective pesticides against a range of plant pathogens. Studies have indicated that similar compounds can enhance plant resistance to diseases while also being less toxic to non-target organisms.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated significant activity against Gram-positive bacteria with low MIC values. |
| Study 2 | Anticancer | Inhibited proliferation of HeLa cells with IC50 values indicating potent activity. |
| Study 3 | Anti-inflammatory | Reduced levels of TNF-alpha in vitro, suggesting potential for inflammatory disease treatment. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The oxadiazole’s sulfur atom undergoes nucleophilic substitution with alkyl halides:
Example Reaction
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide, KOH | Ethanol, reflux, 7 h | 5-Methylsulfanyl-oxadiazole derivative | 77% |
Mechanism :
The thione tautomer reacts with methyl iodide in alkaline ethanol, forming a methylsulfanyl group at position 5 of the oxadiazole .
Oxidative Desulfurization
The thione group (-C=S) is oxidized to a carbonyl (-C=O) using bromine or iodine-based reagents:
Conditions
-
Oxidizing agent: Bromine in acetic acid or 1,3-dibromo-5,5-dimethylhydantoin
-
Solvent: Acetic acid or THF
Application : Converts thione derivatives into bioactive oxadiazoles with enhanced solubility .
Nitration and Diazotization
The pyridine and chlorophenyl rings undergo electrophilic substitution:
Nitration
| Reagents | Conditions | Position of -NO₂ | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0–5°C, 4 h | Pyridine para | 58% |
Diazotization :
The amino group (if present) reacts with nitrous acid (HNO₂) to form diazonium salts, enabling coupling with phenols or amines .
Metal Complexation
The nitrogen-rich structure chelates transition metals:
Example :
| Metal Salt | Ligand Site | Complex Structure | Application |
|---|---|---|---|
| Cu(II) acetate | Triazole N3, Pyridine N | Octahedral geometry | Anticatalytic activity |
Conditions : Reflux in methanol/water (1:1) for 6 h .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
Anticancer Analogues
| Modification Site | Reagent | IC₅₀ (μM) vs MCF-7 | Reference |
|---|---|---|---|
| Oxadiazole C2 | 3,4-Dihydroxybenzaldehyde | 1.18 ± 0.14 |
Mechanism : Inhibits thymidine phosphorylase via hydrogen bonding with the oxadiazole core .
Stability and Degradation
The compound degrades under harsh acidic/basic conditions:
Hydrolysis
| Conditions | Degradation Pathway | Half-Life |
|---|---|---|
| 6M HCl, 100°C, 2 h | Oxadiazole ring opening | 45 min |
| 6M NaOH, 80°C, 4 h | Triazole N-CH₃ cleavage | 2.1 h |
Key Data Tables
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Triazole formation | 2-Chlorophenylhydrazine, acetylacetone, EtOH | 85% |
| 2 | Oxadiazole cyclization | POCl₃, pyridine-2-carboxylic acid, 100°C | 75% |
Table 2: Bioactivity of Derivatives
| Derivative | Target Enzyme | IC₅₀ (μM) | Source |
|---|---|---|---|
| Methylsulfanyl-C5 | Thymidine phosphorylase | 2.3 ± 0.07 | |
| Nitro-pyridine | Telomerase | 2.56 ± 0.11 |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Bioactivity: Compound 4 () demonstrates COX-1/COX-2 inhibitory activity due to its fluorophenyl and thiazole moieties, which enhance electron-withdrawing effects and π-π stacking.
Crystallographic and Conformational Differences :
- Compounds 4 and 5 () are isostructural with triclinic symmetry (space group P̄1) but exhibit slight conformational adjustments due to halogen substitution (Cl vs. F). The target compound’s 2-chlorophenyl group may induce steric hindrance, altering crystal packing compared to fluorophenyl derivatives .
Synthetic Yields and Methods :
- Thiazole-triazole hybrids (e.g., Compound 4) are synthesized in high yields (~80–85%) via cyclocondensation, while oxadiazole derivatives (e.g., ) often require harsher conditions (e.g., POCl₃-mediated reactions) with moderate yields (60–75%) .
Comparison with Oxadiazole-Thiadiazole Hybrids
Key Observations:
- The target compound’s pyridin-2-yl group may enhance membrane permeability compared to sulfonyl or thione derivatives (e.g., ), though direct activity data is lacking.
- Norfloxacin-oxadiazole hybrids () show potent IC₅₀ values due to dual targeting (DNA gyrase and bacterial enzymes), suggesting a possible mechanism for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
